An In-depth Technical Guide to the Mechanism of Action of AC1-IN-1
An In-depth Technical Guide to the Mechanism of Action of AC1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action of AC1-IN-1
Adenylyl cyclase type 1 (AC1) is a key enzyme in neuronal signaling, primarily expressed in the central nervous system. It belongs to the family of adenylyl cyclases that are stimulated by calcium (Ca2+) in a calmodulin (CaM)-dependent manner.[1] The activation of AC1 leads to the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1][2] This process plays a crucial role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning, memory, and chronic pain.[1][3][4]
AC1 inhibitors, such as the experimental compounds NB001 and ST034307, are being investigated for their therapeutic potential, particularly as analgesics for chronic inflammatory and neuropathic pain.[1][5][6] The primary mechanism of action of these inhibitors is the reduction of cAMP production in neurons, which in turn modulates downstream signaling pathways involved in pain perception.
A critical aspect of AC1's role in chronic pain is its involvement in the anterior cingulate cortex (ACC), a brain region implicated in the emotional and affective components of pain.[3][4] Inhibition of AC1 in the ACC has been shown to block the induction of LTP, thereby reducing pain-related synaptic strengthening.[3][7]
While both NB001 and ST034307 target AC1, they exhibit different modes of inhibition. ST034307 is a direct inhibitor of AC1.[2][6] In contrast, evidence suggests that NB001 may not directly target the AC1 enzyme but rather acts through an indirect mechanism to reduce AC1 activity in intact cells.[8]
Quantitative Data on AC1 Inhibitors
The following tables summarize the available quantitative data for the AC1 inhibitors NB001 and ST034307.
Table 1: Inhibitory Potency of AC1 Inhibitors
| Compound | Target | IC50 | Cell Type/Assay Condition | Reference(s) |
| NB001 | AC1 | 10 µM | HEK293 cells expressing AC1 | [3][9] |
| ST034307 | AC1 | 2.3 µM | Not specified in provided search | [10][11] |
Table 2: Selectivity Profile of AC1 Inhibitors
| Compound | Selectivity for AC1 over other Adenylyl Cyclase Isoforms | Reference(s) |
| NB001 | 14-fold selectivity for AC1 versus AC8 in cell-based assays. | [12] |
| ST034307 | Highly selective for AC1, with no significant activity against AC8. It did not inhibit other membrane-bound AC isoforms. | [2][6] |
Signaling Pathways
The core signaling pathway involving AC1 activation is initiated by an influx of calcium into the neuron.
Caption: The AC1 signaling pathway is initiated by calcium influx, leading to the formation of a Ca²⁺/Calmodulin complex that activates AC1, resulting in cAMP production and modulation of synaptic plasticity.
Experimental Protocols & Workflows
Adenylyl Cyclase (AC) Activity Assay
This protocol is a synthesized representation for determining the inhibitory effect of a compound on AC1 activity.
Workflow:
Caption: Workflow for an in vitro adenylyl cyclase activity assay to determine the potency of an AC1 inhibitor.
Detailed Methodology:
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Membrane Preparation:
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Culture HEK293 cells stably expressing human AC1.
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Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in an appropriate assay buffer.
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Adenylyl Cyclase Assay:
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In a reaction tube, combine the cell membrane preparation with the AC1 inhibitor at various concentrations.
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Add activators of AC1, such as a calcium buffer to achieve a defined free Ca2+ concentration and a saturating concentration of calmodulin.
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Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
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Initiate the enzymatic reaction by adding a reaction mixture containing [α-³²P]ATP, unlabeled ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), and MgCl₂.
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Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing SDS and unlabeled ATP).
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Separation and Quantification of [³²P]cAMP:
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Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
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Elute the [³²P]cAMP from the alumina column.
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Quantify the amount of [³²P]cAMP using liquid scintillation counting.
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Data Analysis:
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Calculate the percentage of AC1 inhibition for each concentration of the inhibitor.
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Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Long-Term Potentiation (LTP) Recording in Anterior Cingulate Cortex (ACC) Slices
This protocol outlines the general procedure for assessing the effect of an AC1 inhibitor on LTP in the ACC.
Workflow:
Caption: Experimental workflow for recording long-term potentiation (LTP) in ACC brain slices and testing the effect of an AC1 inhibitor.
Detailed Methodology:
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Slice Preparation:
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Anesthetize and decapitate a rodent (e.g., mouse or rat).
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Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
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Prepare coronal slices (e.g., 300-400 µm thick) containing the ACC using a vibratome.
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Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
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Electrophysiological Recording:
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Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
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Place a stimulating electrode in layer V/VI of the ACC to stimulate afferent fibers.
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Using a glass microelectrode filled with aCSF, record field excitatory postsynaptic potentials (fEPSPs) from layer II/III of the ACC.
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Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
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Drug Application and LTP Induction:
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After establishing a stable baseline, bath-apply the AC1 inhibitor (e.g., NB001 at a concentration of 20 µM) for a sufficient period to allow for equilibration (e.g., 20-30 minutes).[7]
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Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which is effective in the ACC.[4]
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Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
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-
Data Analysis:
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Measure the slope of the fEPSPs.
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Normalize the fEPSP slopes to the average baseline value.
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Compare the magnitude of LTP in the presence and absence of the AC1 inhibitor. A significant reduction in the potentiation of the fEPSP slope in the presence of the inhibitor indicates that AC1 activity is required for LTP induction.
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Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes a common method for inducing and assessing inflammatory pain in rodents to test the analgesic efficacy of AC1 inhibitors.
Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model to evaluate the analgesic effects of an AC1 inhibitor.
Detailed Methodology:
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Baseline Behavioral Testing:
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Acclimatize the animals (e.g., mice) to the testing environment.
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Measure baseline mechanical sensitivity using von Frey filaments. The withdrawal threshold is determined by the filament that elicits a withdrawal response in approximately 50% of applications.
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Induction of Inflammation:
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Briefly restrain the animal and inject a small volume (e.g., 20 µl) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[13] This induces a localized inflammatory response.
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Post-CFA Behavioral Testing and Drug Administration:
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At a time point of peak inflammation (e.g., 24 hours post-CFA injection), re-measure the mechanical withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the withdrawal threshold).
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Administer the AC1 inhibitor (e.g., ST034307) through the desired route (e.g., intrathecal injection to target the spinal cord or oral gavage for systemic effects).
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Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the onset and duration of the analgesic effect.
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-
Data Analysis:
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Calculate the paw withdrawal threshold for each animal at each time point.
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Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group. A significant increase in the withdrawal threshold in the drug-treated group indicates an analgesic effect.
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The data can also be expressed as the percentage of maximal possible effect (%MPE).
-
References
- 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term potentiation in the anterior cingulate cortex and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an adenylyl cycl ... | Article | H1 Connect [archive.connect.h1.co]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
